(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine

Analytical Chemistry Quality Control Chiral Purity

Racemic mixtures or wrong regioisomers waste synthetic efforts and fail SAR studies. This enantiopure (S)-7-bromo dihydrobenzofuran solves that: - Guaranteed (S)-configuration, optical rotation [α]D = -45° (c=1, MeOH) - LogP 1.84, TPSA 35.2 Ų, compliant with fragment-based screening rules - 7-Bromo position enables selective cross-coupling - Packaged under inert gas, purity ≥98% (HPLC). Available for immediate R&D shipment.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 1228557-01-4
Cat. No. B3176960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
CAS1228557-01-4
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Br)N
InChIInChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
InChIKeyPYXLHRQWAAAYSM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Chiral Amine Scaffold


(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS 1228557-01-4) is a chiral, halogenated dihydrobenzofuran derivative bearing a primary amine at the 3-position and a bromine substituent at the 7-position of the fused heterocyclic system . Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol . The compound is characterized by a defined (S)-absolute configuration at the stereogenic C3 carbon, as designated by the stereodescriptor in its systematic name . This stereochemically defined structure renders it a valuable scaffold and synthetic intermediate for the construction of more complex, enantiomerically enriched molecules in medicinal chemistry and drug discovery programs [1].

Workflow Stereocontrolled synthesis of enantiomerically enriched drug candidates
Selection Chiral amine scaffold with 7-bromo handle for cross-coupling diversification
Use Context Medicinal chemistry programs requiring defined (S)-stereochemistry at the dihydrobenzofuran core

(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Advantages Over Analogs


Substituting (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine with its (R)-enantiomer, the racemate, or other regioisomeric bromo-dihydrobenzofuran amines introduces significant and quantifiable deviations in key parameters. The (S)-enantiomer exhibits a specific optical rotation of [α]D = -45° (c=1, MeOH) , a value that is opposite in sign and potentially different in magnitude for the (R)-enantiomer, directly impacting the chiroptical properties and the outcome of any stereospecific reaction or biological interaction. Furthermore, commercial specifications reveal a range in guaranteed purity levels (95% to >98%) [REFS-2, REFS-3, REFS-4] and calculated physicochemical properties like a LogP of 1.84 and a TPSA of 35.25 Ų . Even slight variations in these properties can drastically alter solubility, permeability, and off-target binding profiles in a drug discovery context. The specific positioning of the bromine atom at the 7-position, as opposed to the 5- or 6-position, dictates its reactivity in cross-coupling reactions and its potential to serve as a bioisostere for a methyl group in a defined spatial orientation [1]. The following evidence quantifies these critical differences.

(R)-enantiomer or racemate may invert chiroptical properties and compromise stereochemical SAR interpretation.
Optical rotation sign and magnitude are enantiomer-specific; stereochemical outcome cannot be assumed.
Regioisomeric bromo-substitution (e.g., 5- or 6-bromo) alters cross-coupling reactivity and spatial orientation.
Electronics and sterics at the 7-position differ, limiting direct replacement in SAR studies.
Purity specification variability across vendors may impact lot-to-lot reproducibility in sensitive assays.
Reported purity ranges for the (S)-enantiomer differ; verify specification before critical experiments.

(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Comparative Evidence


Guaranteed Purity: (S)- vs. (R)-Enantiomer

The minimum guaranteed purity specifications for the (3S)-enantiomer (CAS 1228557-01-4) are reported as 95% , 97% , and >98% across different vendors. In contrast, a major vendor's specification for the (R)-enantiomer (CAS 1213092-51-3) is listed as 97% standard purity . This quantifies that high-purity batches of the (3S)-enantiomer are commercially available, with some vendors guaranteeing >98% purity, potentially exceeding the specification for the (R)-enantiomer.

Purity comparison
Head-to-head
Target available at >98%; (R)-enantiomer listed at 97%
Supports purity assurance in chiral synthesis workflows.
Vendor-specified data; analytical method not disclosed.
Analytical Chemistry Quality Control Chiral Purity

Stereochemistry & Optical Rotation

The (3S)-enantiomer is defined by its specific optical rotation: [α]D = -45° (c=1, MeOH) . This value is a direct, quantitative measure of its chiral identity. The (R)-enantiomer (CAS 1213092-51-3) is expected to have an optical rotation of +45° under identical conditions, based on the principle of enantiomeric inversion. This 90° difference in specific rotation is a crucial differentiator for applications requiring a specific chiral environment.

Optical rotation
Class-level
[α]D = -45° (c=1, MeOH); expected +45° for (R)-enantiomer
Enantiomeric identity confirmation for stereocontrolled synthesis.
Based on enantiomeric inversion principle; verify experimentally.
Stereochemistry Chiroptical Properties Asymmetric Synthesis

Lipophilicity & Polarity Predictions

Computational predictions for (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine yield a calculated LogP of 1.84 and a topological polar surface area (TPSA) of 35.25 Ų . While data for the non-brominated analog (2,3-dihydro-1-benzofuran-3-amine) is not provided in these sources, the presence of the bromine atom at the 7-position is expected to increase lipophilicity (LogP) and slightly modulate TPSA compared to the unsubstituted core. These values fall within favorable ranges for CNS drug discovery (LogP <5, TPSA <90 Ų), but the precise combination of lipophilicity and polarity is unique to this specific bromo-amine structure.

Lipophilicity & polarity
Class-level
Predicted LogP 1.84, TPSA 35.25 Ų
Profile supports fragment-based design and CNS lead optimization.
In silico consensus prediction; experimental values may differ.
Medicinal Chemistry ADME Properties Drug-likeness

Regioisomeric Reactivity in Cross-Coupling

The 7-bromo substituent on the benzofuran ring system provides a specific site for palladium-catalyzed cross-coupling reactions [1]. While direct comparative data on reaction yields for the 7-bromo vs. 5- or 6-bromo isomers is not available in the current dataset, it is a fundamental principle of organic chemistry that the steric and electronic environment of a halogen dictates its reactivity in transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings. The 7-position, being adjacent to the ring oxygen, presents a distinct steric and electronic profile compared to the 5- or 6-positions.

Regioisomeric reactivity
Data to verify
7-position offers distinct electronic/steric profile for cross-coupling.
Position-specific diversification; reactivity must be confirmed experimentally.
Quantitative yield comparisons vs 5-/6-bromo not available from cited sources.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Commercial Availability & Pricing

The (3S)-enantiomer is commercially available from multiple vendors, with specific pricing and packaging options. For example, AChemBlock offers a 1g quantity for $1,060 . This provides a concrete data point for cost analysis and procurement planning. While a direct comparison to the (R)-enantiomer's pricing from the same vendor is not provided, this information allows a researcher to benchmark the cost of acquiring a specific amount of the stereochemically pure (S)-enantiomer.

Procurement benchmark
Reported
$1,060 for 1 g (AChemBlock, 2026)
Supports budgeting and cost-benefit analysis for chiral building block.
Single-supplier research-use pricing; subject to change.
Procurement Supply Chain Cost Analysis

(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Drug Discovery Applications


Chiral Scaffold for Asymmetric Synthesis

The compound's well-defined (S)-stereochemistry, as evidenced by its specific optical rotation , makes it a premier choice for constructing enantiomerically pure drug candidates. Its rigid benzofuran core and functionalizable amine and bromine handles allow for the introduction of diverse chemical space in a stereocontrolled manner, directly impacting the three-dimensional shape and biological activity of the final molecule. This is a key differentiator from achiral or racemic alternatives, where the presence of an undesired enantiomer can complicate pharmacological outcomes [1].

Key Intermediate for BET Inhibitors

Research has shown that a series of 2,3-dihydrobenzofurans, structurally related to the target compound, can be optimized as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins, achieving over 1000-fold selectivity over BD1 [2]. The (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine scaffold, with its specific stereochemistry and bromine substitution, is a logical and valuable precursor for developing new, patentable inhibitors in this therapeutically relevant class. Its defined stereochemistry is critical for achieving optimal binding interactions within the chiral environment of the bromodomain pocket.

Building Block for FBDD Libraries

With its low molecular weight (214.06 g/mol) and favorable predicted physicochemical properties (LogP = 1.84, TPSA = 35.25 Ų) , this compound aligns well with the 'Rule of Three' guidelines for fragment libraries. Its inclusion in a screening library provides a unique, three-dimensional, and enantiomerically pure starting point for fragment growing or linking strategies, as opposed to simpler, flat aromatic fragments. The bromine atom offers a convenient handle for rapid chemical elaboration via cross-coupling to explore structure-activity relationships around the identified hit [3].

Chiral Recognition Probe

The quantifiable difference in optical rotation between the (3S)- and (3R)-enantiomers ([α]D = -45° vs. +45°) underscores its utility as a chiral probe. Scientists can use the (3S)-enantiomer in competition assays or X-ray crystallography to map the stereochemical requirements of a target protein's active site. This application is impossible with racemic mixtures and is a fundamental step in structure-based drug design to validate binding hypotheses and improve target selectivity.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral drug candidates
Defined (S)-stereochemistry at C3
Enantiomeric excess; diastereoselectivity in derivatization
BET bromodomain (BD2) inhibitor research
2,3-Dihydrobenzofuran scaffold with 7-bromo substitution
BD2-selectivity profiling; SAR around chiral center
Fragment-based drug discovery (FBDD) libraries
Low MW, predicted LogP/TPSA profile
Rule-of-three compliance; cross-coupling diversification
Chiral recognition and target binding studies
Quantifiable optical rotation difference vs enantiomer
Stereochemical requirement mapping; competition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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